Benzyl 3-aminobenzoate hydrochloride
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Overview
Description
Benzyl 3-aminobenzoate hydrochloride is an organic compound that belongs to the class of benzoate esters. It is a derivative of 3-aminobenzoic acid, where the amino group is positioned meta to the carboxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
Benzyl 3-aminobenzoate hydrochloride, similar to other compounds having a 4-aminobenzoate structure such as benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action inhibits the ability of nerve cells to depolarize and conduct nerve impulses, leading to a numbing effect .
Biochemical Pathways
It is known that the compound’s action on sodium channels disrupts the normal functioning of nerve cells, affecting the transmission of nerve impulses . This disruption can have downstream effects on various physiological processes that rely on nerve signal transmission.
Pharmacokinetics
Its solubility and low pka value suggest that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, the compound effectively numbs the area where it is applied, reducing sensations of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-aminobenzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an organic solvent like toluene or ethanol. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This involves continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs. The final product is often obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-aminobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Nitrobenzyl 3-aminobenzoate
Reduction: Benzyl 3-aminobenzyl alcohol
Substitution: Various substituted benzyl 3-aminobenzoates
Scientific Research Applications
Benzyl 3-aminobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A similar compound with a different ester group, also used as a local anesthetic.
Tetracaine: A more potent local anesthetic with a similar structure.
Uniqueness
Benzyl 3-aminobenzoate hydrochloride is unique due to its specific ester and amino group positioning, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
benzyl 3-aminobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBQQOKPBCXXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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